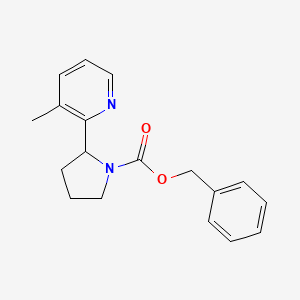

Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H20N2O2/c1-14-7-5-11-19-17(14)16-10-6-12-20(16)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |

InChI Key |

VTJONMYGOKPLIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Cross-Coupling

Palladium- or copper-mediated couplings enable direct attachment of pyridine to pyrrolidine. For example, Ullmann-type reactions between 2-bromo-3-methylpyridine and pyrrolidine derivatives in the presence of CuI/1,10-phenanthroline yield the coupled product. Optimized conditions involve:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : KPO

-

Solvent : DMSO at 110°C for 24 hours

This method achieves moderate yields (45–60%) but requires rigorous exclusion of moisture.

Alternatively, Buchwald-Hartwig amination using Pd(OAc)/XantPhos facilitates coupling of 2-chloro-3-methylpyridine with pyrrolidine. Key parameters include:

Cyclization of Linear Precursors

Ring-forming reactions avoid pre-functionalized pyrrolidine. A Mannich-type cyclization of 3-methylpyridine-2-carbaldehyde with 1,4-diaminobutane under acidic conditions generates the pyrrolidine ring. Typical conditions:

-

Acid Catalyst : p-TsOH (20 mol%)

-

Solvent : MeOH

-

Temperature : Reflux (70°C)

This one-pot method provides 50–55% yield but necessitates careful pH control during workup.

After obtaining 2-(3-methylpyridin-2-yl)pyrrolidine, the secondary amine is protected via Cbz (carboxybenzyl) group introduction .

Schotten-Baumann Conditions

Reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system ensures efficient protection:

Alternative Activation Strategies

For moisture-sensitive substrates, EDCI-mediated coupling with Cbz-OH in dichloromethane achieves protection without aqueous conditions:

-

Coupling Agent : EDCI (1.2 eq)

-

Base : DMAP (0.1 eq)

-

Yield : 78–82%

This method minimizes side reactions but incurs higher reagent costs.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways are prevalent:

Sequential Coupling-Protection

One-Pot Cyclization-Protection

-

Cyclization : Mannich reaction of 3-methylpyridine-2-carbaldehyde and 1,4-diaminobutane.

-

In Situ Protection : Direct addition of Cbz-Cl post-cyclization.

Overall Yield : 48–52%

Advantage : Reduced purification steps.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Coupling → Protection | 62–68 | >95 | High (kg-scale) |

| Cu-Mediated Ullmann | Coupling → Protection | 45–60 | 90–93 | Moderate |

| One-Pot Cyclization | Cyclization + Protection | 48–52 | 88–90 | Low (mg–g scale) |

Trade-offs : Transition metal methods offer higher yields but require costly catalysts. One-pot approaches simplify workflow at the expense of yield.

Mechanistic Insights

Coupling Reaction Pathways

In Pd-catalyzed amination, oxidative addition of 2-chloro-3-methylpyridine to Pd(0) forms a Pd(II) intermediate. Transmetalation with pyrrolidine followed by reductive elimination yields the coupled product. Side reactions, such as proto-dehalogenation, are suppressed by using bulky phosphine ligands (XantPhos).

Cbz Protection Dynamics

Benzyl chloroformate reacts via a two-step mechanism:

-

Nucleophilic attack by the pyrrolidine amine on the electrophilic carbonyl carbon.

-

Elimination of HCl, stabilized by bicarbonate.

Steric hindrance from the 3-methylpyridin-2-yl group slightly slows the reaction, necessitating extended reaction times.

Challenges and Optimization

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate has shown promise in neuropharmacological applications. Compounds with similar structures have been reported to interact with neurotransmitter receptors, influencing pathways related to anxiety, depression, and cognitive functions.

- NMDA Receptor Interaction : The compound's structure suggests potential binding affinity for NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that derivatives of this compound may modulate these receptors, offering therapeutic avenues for neurodegenerative diseases and mood disorders.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound may exert its effects through multiple mechanisms, including the inhibition of cell proliferation and the induction of pro-apoptotic signals. For example, derivatives have demonstrated efficacy against colorectal cancer cells by promoting apoptosis when combined with autophagy inhibitors .

Synthetic Applications

The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows for further chemical modifications, making it suitable for the development of new pharmaceuticals.

Synthetic Routes

A variety of synthetic strategies can be employed to obtain this compound:

- Direct Alkylation : The synthesis can involve the alkylation of pyrrolidine derivatives with benzyl halides.

- Pyridine Derivatives : Incorporating different substituents on the pyridine ring can yield analogs with enhanced biological activities.

- Functional Group Modifications : The carboxylate group can be modified to explore structure-activity relationships (SAR) further.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated that administration led to significant reductions in anxiety levels, suggesting potential therapeutic use in treating anxiety disorders.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited growth in human colon cancer cell lines (HT29). The study revealed an IC50 value of , indicating robust anticancer activity compared to control treatments .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety play crucial roles in binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features can be compared to related pyrrolidine-carboxylate derivatives with variations in pyridine substitution patterns, protecting groups, or additional functional groups.

Table 1: Structural Comparison of Selected Analogs

*Calculated based on molecular formula.

Key Observations:

- Pyridine Substitution Position : The 3-methylpyridin-2-yl group in the target compound likely exhibits distinct electronic effects compared to its 4-yl isomer (CAS 1352523-07-9), where the methyl group’s position alters resonance and steric interactions .

- Functional Group Modifications: Amino (e.g., 6-amino-2-methylpyridin-3-yl in ) or halogen substituents (e.g., 3-chloropyrazin-2-yl in ) significantly impact solubility, reactivity, and biological activity.

- Protecting Groups: tert-Butyl carbamates (e.g., ) are more resistant to hydrogenolysis compared to benzyl groups, influencing synthetic strategies.

Physical and Chemical Properties

- Molecular Weight : Likely ~310–330 g/mol, similar to benzyl-protected pyrrolidine derivatives .

- Polarity: Pyridine’s nitrogen and substituents (e.g., amino, methoxy) modulate hydrophilicity. For example, the 6-amino-2-methylpyridin-3-yl analog (311.4 g/mol) has higher polarity than non-polar ethynyl derivatives .

- Stability: Benzyl carbamates are typically stable under basic conditions but cleavable via hydrogenolysis, whereas tert-butyl groups require strong acids for removal .

Biological Activity

Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a 3-methylpyridine moiety. Its molecular formula is CHNO\ and it has a molecular weight of approximately 232.29 g/mol. The unique structure allows for various interactions with biological targets, contributing to its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidine ring facilitates binding to biological targets, while the methylpyridine moiety may enhance binding affinity and specificity. This interaction can modulate enzyme activities, influencing various metabolic pathways.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown potential antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL, indicating promising antimicrobial properties .

- Anticancer Properties : Compounds within this class have demonstrated anticancer activity in vitro, with some derivatives exhibiting IC values in the low micromolar range against several cancer cell lines . These findings suggest that this compound could be a lead compound for further development in cancer therapeutics.

Table 1: Biological Activity Overview

| Activity Type | Description | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Active against S. aureus and E. coli | MIC: 3.12 - 12.5 μg/mL |

| Anticancer | Inhibitory effects on various cancer cell lines | IC50: Low micromolar range |

| Antifungal | Potential activity against fungal strains | Not extensively studied |

Table 2: Related Compounds and Their Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate | Different methyl substitution | Potential anticancer activity |

| Benzyl 2-(2-(ethylthio)pyridin-3-yl)pyrrolidine-1-carboxylate | Ethylthio group instead of methyl | Investigated for neuroprotective effects |

| (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate | Chloropyrazine moiety | Studied for adrenergic receptor interactions |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including this compound. The results indicated that compounds from this class exhibited significant inhibition against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

- Anticancer Activity : Research focusing on the anticancer effects revealed that derivatives of this compound showed selective cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. Q1. What are the common synthetic routes for synthesizing Benzyl 2-(3-methylpyridin-2-yl)pyrrolidine-1-carboxylate?

A: The compound is typically synthesized via multi-step organic reactions. A general approach involves:

- Step 1 : Coupling a substituted pyridine derivative (e.g., 3-methylpyridine-2-carboxylic acid) with a pyrrolidine precursor using carbodiimide-based coupling agents.

- Step 2 : Introducing the benzyl ester group via nucleophilic substitution or esterification under acidic/basic conditions.

- Optimization : Solvent choice (e.g., DMF or THF), temperature control (0–60°C), and catalysts (e.g., Pd/C for hydrogenation) are critical for yield and purity. Post-synthesis purification employs silica gel chromatography or recrystallization .

Q. Q2. Which analytical techniques are essential for characterizing this compound?

A: Key methods include:

- NMR Spectroscopy : 1H/13C NMR to confirm proton environments and stereochemistry.

- X-ray Crystallography : Resolve 3D structure using tools like SHELX or Mercury, especially for verifying pyrrolidine ring conformation and substituent orientation .

- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and fragmentation patterns .

Advanced Synthesis Challenges

Q. Q3. How can researchers optimize reaction conditions to address low yields in the final coupling step?

A: Systematic optimization via Design of Experiments (DoE) is recommended:

- Variables : Test solvent polarity (e.g., DCM vs. THF), temperature (25–80°C), and catalyst loading (e.g., 1–5 mol% Pd).

- Analysis : Use HPLC or GC-MS to monitor intermediate formation and side products. For example, highlights palladium-catalyzed hydrogenation as a critical step requiring inert atmospheres to prevent dehalogenation .

Q. Q4. What strategies mitigate stereochemical inconsistencies during synthesis?

A:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) for HPLC separation of enantiomers.

- Computational Modeling : Tools like Mercury or Gaussian predict favorable conformers and guide synthetic routes to minimize racemization .

Biological Activity and Mechanism

Q. Q5. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?

A:

- Target Selection : Prioritize kinases or proteases due to structural similarity to known pyrrolidine-based inhibitors ().

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases) with IC50 determination. Include positive controls (e.g., staurosporine) and validate with dose-response curves .

- Binding Studies : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify affinity and thermodynamics .

Q. Q6. How can conflicting reports about its activity against a specific receptor be resolved?

A:

- Reproducibility Checks : Validate assay conditions (pH, buffer composition) and compound purity (≥95% by HPLC).

- Orthogonal Assays : Compare results from radioligand binding, functional (e.g., cAMP accumulation), and computational docking (AutoDock Vina) to confirm target engagement .

Computational and Structural Analysis

Q. Q7. What computational methods are suitable for predicting binding modes with biological targets?

A:

Q. Q8. How can crystallographic data contradictions (e.g., disordered pyridine rings) be addressed?

A:

- Refinement Tools : SHELXL’s TWIN/BASF commands model disorder, while Olex2’s electron density maps guide manual adjustments.

- Validation : Check R-factors, Ramachandran plots, and Clashscore using the Cambridge Structural Database (CSD) .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound in the lab?

A:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., THF).

- Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste, and avoid aqueous rinsing to prevent environmental release .

Data Interpretation and Reproducibility

Q. Q10. How should researchers address discrepancies in reported solubility profiles?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.